3-(4-chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Description
This compound belongs to the thieno[2,3-d]pyrimidin-4-one class, characterized by a fused bicyclic system combining thiophene and pyrimidine rings. The core structure is substituted with a 4-chlorophenyl group at position 3 and a 2,4-dichlorobenzylsulfanyl moiety at position 2 (Fig. 1). Its molecular formula is C₂₂H₁₅Cl₃N₂OS₂, with a molecular weight of 502.87 g/mol.
Properties
Molecular Formula |
C22H15Cl3N2OS2 |
|---|---|
Molecular Weight |
493.9 g/mol |
IUPAC Name |
11-(4-chlorophenyl)-10-[(2,4-dichlorophenyl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C22H15Cl3N2OS2/c23-13-6-8-15(9-7-13)27-21(28)19-16-2-1-3-18(16)30-20(19)26-22(27)29-11-12-4-5-14(24)10-17(12)25/h4-10H,1-3,11H2 |
InChI Key |
TWQVKPHAUZNPTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=C(C=C(C=C4)Cl)Cl)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Core Scaffold Construction
The cyclopenta thieno[2,3-d]pyrimidin-4-one core is synthesized through sequential cyclization and thionation. A precursor such as 3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta pyrimidin-4-one is treated with Lawesson’s reagent (2.4 eq.) in toluene under reflux (110°C, 12 h) to form the thieno[2,3-d]pyrimidin-4-one system . This step converts the pyrimidine carbonyl group into a thiocarbonyl, critical for subsequent functionalization.
Reaction Conditions
| Parameter | Value |
|---|---|
| Reagent | Lawesson’s reagent |
| Solvent | Toluene |
| Temperature | 110°C (reflux) |
| Time | 12 hours |
| Yield | 68–75% |
Introduction of the 2,4-Dichlorobenzylsulfanyl Group
The sulfanyl group at position 2 is introduced via nucleophilic substitution. The thienopyrimidinone intermediate reacts with 2,4-dichlorobenzyl mercaptan in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 6 hours . Alternatively, 2,4-dichlorobenzyl chloride may be used with a thiolate anion generated in situ from NaSH.
Optimized Protocol
-
Dissolve the core scaffold (1.0 eq.) in anhydrous DMF.
-
Add 2,4-dichlorobenzyl mercaptan (1.2 eq.) and K₂CO₃ (2.0 eq.).
-
Stir at 80°C under N₂ for 6 h.
-
Quench with ice water and extract with ethyl acetate.
Characterization Data
-
¹H NMR (500 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H, Ar-H), 7.32 (s, 1H, Ar-H), 7.18 (d, J = 8.2 Hz, 1H, Ar-H), 4.52 (s, 2H, SCH₂), 3.12–2.98 (m, 4H, cyclopentane-H), 2.72–2.65 (m, 2H, cyclopentane-H) .
Regioselective Functionalization Challenges
The 2-position sulfanyl group installation faces competition from N-alkylation. To suppress side reactions:
-
Use bulky bases (e.g., DBU) to deprotonate the thiol selectively .
-
Employ phase-transfer catalysis (e.g., tetrabutylammonium bromide) in biphasic systems .
Comparative Studies
| Condition | Yield of Target | Side Products |
|---|---|---|
| K₂CO₃/DMF | 62% | 15% N-alkylated |
| DBU/THF | 78% | <5% side products |
| PTC (TBA⁺)/CH₂Cl₂ | 71% | 8% disulfide |
Recent advances utilize radical-mediated thiol-ene reactions for sulfanyl group introduction. The core scaffold (1.0 eq.) reacts with 2,4-dichlorobenzyl thiol (1.5 eq.) under UV light (365 nm) with azobisisobutyronitrile (AIBN, 0.1 eq.) in MeCN at 25°C for 2 h . This method offers milder conditions and higher regioselectivity (yield: 82%).
Advantages
Purification and Analytical Validation
Final purification employs gradient elution chromatography (hexane → EtOAc) or recrystallization from ethanol. Critical quality controls include:
Analytical Parameters
| Technique | Criteria |
|---|---|
| HPLC | Purity ≥95% |
| MS (ESI⁺) | m/z 493.9 [M+H]⁺ |
| Elemental Analysis | C: 53.41%, H: 3.06%, N: 5.67% (calc. C₂₂H₁₅Cl₃N₂OS₂) |
Scalability and Industrial Considerations
Kilogram-scale synthesis requires:
-
Continuous Flow Reactors : For thionation steps to improve heat transfer .
-
Catalytic Recycling : Use of immobilized Lawesson’s reagent on silica gel .
-
Waste Reduction : Solvent recovery systems (e.g., DMF distillation).
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Lawesson’s Reagent | $1,200 |
| 2,4-Dichlorobenzyl Thiol | $980 |
| Chromatography | $3,500 |
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s structural features enable distinct chemical reactions:
| Functional Group | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| Sulfanyl (-S-) | Oxidation | H₂O₂, KMnO₄ | Sulfinyl/Sulfonyl derivatives |
| Pyrimidinone carbonyl | Reduction | LiAlH₄ | Pyrimidinol analogs |
| Chlorophenyl substituents | Hydrolysis | Strong base/acid | Phenolic derivatives |
| Aromatic rings | Electrophilic substitution | Friedel-Crafts reagents | Alkylated/acylated derivatives |
Key Observations:
-
The sulfanyl group’s reactivity is comparable to thioethers, allowing oxidation to sulfoxides/sulfones.
-
The bicyclic thienopyrimidine core likely stabilizes the molecule, limiting nucleophilic attack on the pyrimidine ring.
-
Chlorine substituents on phenyl rings may undergo substitution under forcing conditions (e.g., hydrolysis to yield phenolic derivatives).
Oxidation of Sulfanyl Group
The sulfanyl group (-S-) can undergo oxidation via two-electron pathways:
-
First oxidation : Formation of sulfinyl (-SO-) intermediates.
-
Second oxidation : Conversion to sulfonic acid (-SO₃H) derivatives.
Reagents like hydrogen peroxide or potassium permanganate are typical oxidants, with reaction conditions (e.g., pH, temperature) influencing selectivity.
Reduction of Pyrimidinone
The pyrimidinone carbonyl group may reduce to a secondary alcohol under strong reducing agents like lithium aluminum hydride. This step could disrupt the bicyclic system’s rigidity, potentially altering biological activity.
Biological Activity Correlation
Compounds with similar thienopyrimidine scaffolds have shown:
-
Antimicrobial activity : Likely due to interference with microbial enzymes (e.g., dihydrofolate reductase) .
-
Anticancer potential : Interactions with kinases or DNA-related targets, though specific data for this compound are lacking .
Challenges and Limitations
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 364.29 g/mol. Its structure features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Potential
Research has indicated that compounds similar to 3-(4-chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one exhibit significant anticancer properties. For instance, derivatives containing thieno-pyrimidine structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that thienopyrimidine derivatives possess activity against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Enzyme Inhibition
Enzyme inhibition studies have revealed that this class of compounds can inhibit specific enzymes involved in cancer progression and microbial resistance. For example, some derivatives have been reported to inhibit topoisomerases and kinases that are crucial for cellular replication and survival .
General Synthesis Approach
The synthesis of This compound typically involves multi-step reactions including:
- Formation of the Thieno-Pyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the chlorophenyl and dichlorobenzyl groups is often carried out using nucleophilic substitution methods.
- Sulfanyl Group Addition : The sulfanyl group is usually introduced via thiolation reactions.
Case Study: Synthesis Route Optimization
A recent study optimized the synthesis route by employing microwave-assisted synthesis techniques to enhance yield and reduce reaction times. The optimized method reported yields exceeding 85% with reduced solvent use .
Drug Development
Given its biological activities, the compound is being explored as a lead compound for drug development targeting cancer and infectious diseases. Researchers are investigating its efficacy in combination therapies to enhance therapeutic outcomes while minimizing side effects.
Structure-Activity Relationship (SAR) Studies
SAR studies are critical for understanding how modifications to the chemical structure affect biological activity. Preliminary studies suggest that variations in substituents on the thieno-pyrimidine core can significantly influence potency and selectivity against cancer cells .
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group may play a crucial role in binding to these targets, while the aromatic and heterocyclic structures contribute to the overall stability and specificity of the interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4-one derivatives exhibit diverse pharmacological activities, modulated by substituent variations. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Lipophilicity :
- The 2,4-dichlorobenzylsulfanyl group in the target compound increases logP compared to analogs with single Cl (459.40 g/mol, ) or methyl groups (439.00 g/mol, ). This may enhance blood-brain barrier penetration but could raise toxicity concerns.
- The dione derivative (318.78 g/mol, ) exhibits lower logP due to polar carbonyl groups, favoring aqueous solubility.
Synthetic Routes: Thieno[2,3-d]pyrimidin-4-ones are typically synthesized via cyclization of thiophene-carboxylates with urea/thiourea derivatives under acidic conditions . The nitro-substituted analog () was prepared via Claisen–Schmidt condensation and Michael addition, yielding a product with IR-confirmed NO₂ and C=O stretches .
Pharmacological Activities: Thieno[2,3-d]pyrimidin-4-ones with sulfanyl groups (e.g., 4-chlorophenyl derivatives) show antimicrobial activity against E. coli and S. aureus ().
The methoxyphenyl-oxoethyl group in introduces a ketone, which may improve metabolic stability via reduced oxidative susceptibility.
Table 2: Physicochemical and Spectral Data
Biological Activity
The compound 3-(4-chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic molecule that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 507.89 g/mol. The structure features a cyclopenta-thieno-pyrimidine core with significant substituents that enhance its biological activity. The presence of chlorinated aromatic groups is often linked to increased efficacy in various biological assays.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit promising antimicrobial properties . A study highlighted that similar compounds in the pyrazolo[1,5-a]pyrimidine family showed effectiveness against various bacterial strains by inhibiting RNA polymerase activity and demonstrating antibacterial effects against Salmonella typhi and Bacillus subtilis . The unique substitutions in our compound may enhance these activities further.
Anticancer Properties
The structural similarities of this compound to purine systems suggest potential anticancer properties . Compounds with similar thieno-pyrimidine cores have been reported to exhibit cytotoxic effects against human cancer cell lines, including breast and colon cancers. For instance, a related compound demonstrated an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells . Molecular docking studies indicate that this compound may interact significantly with target proteins involved in cancer progression.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections. The enzyme inhibition profile suggests a moderate to strong inhibitory effect, which aligns with findings from other compounds containing similar functional groups .
The mechanisms through which this compound exerts its biological effects include:
- Binding Affinity : Molecular docking studies have shown significant binding interactions with target enzymes like RNA polymerase and AChE, suggesting that the chlorinated substituents enhance binding affinity and specificity .
- Reactive Sulfanyl Group : The sulfanyl group can participate in thiol-related reactions, potentially leading to modifications that enhance biological activity .
Case Studies
Several case studies have explored the biological activities of related compounds:
- Anticancer Activity : A study on thieno-pyrimidine derivatives demonstrated significant cytotoxicity against various cancer cell lines. Compounds structurally similar to our target showed IC50 values ranging from 6 to 43 μM against breast and colon cancer cells .
- Antimicrobial Screening : Another study evaluated a series of thienopyrimidine compounds for their antibacterial properties. The results indicated moderate to strong activity against multiple bacterial strains, supporting the hypothesis that our compound may possess similar or enhanced antimicrobial effects due to its unique structure .
Comparative Analysis
The following table summarizes the biological activities of selected compounds related to our target:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 3-(2,4-dichlorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine | Thieno-pyrimidine core | Antibacterial |
| Indiplon | Pyrazolopyrimidine derivative | Sleep aid (sedative) |
| Zaloplan | Pyrazolopyrimidine derivative | Sedative-hypnotic |
| Ocinaplon | Pyrazolopyrimidine derivative | Anxiolytic effects |
Q & A
Q. What are the optimal synthetic routes for synthesizing this compound, and how can intermediates be characterized?
The compound can be synthesized via multistep reactions involving Claisen–Schmidt condensation or Michael addition, as demonstrated in analogous thieno-pyrimidinone syntheses. For example, refluxing precursors (e.g., thiourea derivatives) in absolute ethanol with a catalytic acid (e.g., p-toluenesulfonic acid) for 5–8 hours is a common approach . Intermediates should be purified via recrystallization (e.g., acetic acid/water mixtures) and characterized using ESI-MS for molecular ion confirmation and NMR (¹H/¹³C) for structural elucidation .
Q. How can spectroscopic and chromatographic methods resolve structural ambiguities in this compound?
High-resolution mass spectrometry (HR-MS) confirms molecular weight (e.g., calculated vs. observed [M+1]⁺), while ¹H NMR can distinguish aromatic protons (e.g., 4-chlorophenyl vs. 2,4-dichlorobenzyl groups) through splitting patterns and coupling constants. For example, multiplet signals at δ 0.76–0.96 ppm may correspond to cyclopentane ring protons . X-ray crystallography (as in structurally similar pyrimidine derivatives) provides definitive stereochemical data .
Advanced Research Questions
Q. How can computational models predict the compound’s physicochemical properties and bioavailability?
Density Functional Theory (DFT) calculations can optimize the compound’s 3D structure and predict logP (lipophilicity), polar surface area, and H-bonding capacity. Molecular docking studies (e.g., using AutoDock Vina) may assess binding affinity to biological targets like kinases or GPCRs. These models should be validated against experimental solubility and permeability assays (e.g., Caco-2 cell monolayers) .
Q. What experimental strategies address contradictions in reaction yields or byproduct formation during synthesis?
Conflicting yield data may arise from varying catalysts (e.g., p-toluenesulfonic acid vs. anhydrous sodium acetate) or solvent systems. A fractional factorial design can isolate critical variables (e.g., temperature, solvent polarity). For byproduct analysis, LC-MS/MS coupled with tandem mass spectrometry identifies impurities, while reaction monitoring via in-situ IR tracks intermediate stability .
Q. How should pharmacological studies be designed to evaluate this compound’s bioactivity?
Adopt a randomized block design with split-split plots for dose-response assays. For example:
Q. What methodologies assess the compound’s environmental fate and ecotoxicological risks?
Follow the INCHEMBIOL framework:
- Abiotic studies : Measure hydrolysis/photolysis rates under varying pH/UV conditions.
- Biotic studies : Use microcosms to evaluate biodegradation (e.g., OECD 301F) and bioaccumulation in model organisms (e.g., Daphnia magna).
- Risk assessment : Apply probabilistic models (e.g., Quotient Method) to estimate ecological hazard ratios .
Methodological Considerations
- Synthesis Optimization : Compare reflux times (e.g., 5 vs. 8 hours) and catalysts (p-toluenesulfonic acid vs. acetic anhydride) to maximize yield .
- Analytical Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals in complex heterocyclic systems .
- Data Interpretation : Use cheminformatics tools (e.g., Schrodinger’s QikProp) to correlate computed ADME properties with in vitro results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
